KB Src 4

Description

BenchChem offers high-quality KB Src 4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about KB Src 4 including the price, delivery time, and more detailed information at info@benchchem.com.

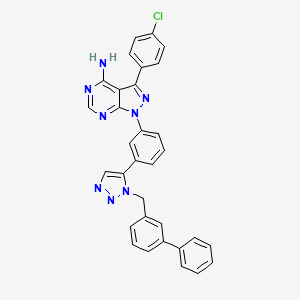

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)-1-[3-[3-[(3-phenylphenyl)methyl]triazol-4-yl]phenyl]pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H23ClN8/c33-26-14-12-23(13-15-26)30-29-31(34)35-20-36-32(29)41(38-30)27-11-5-10-25(17-27)28-18-37-39-40(28)19-21-6-4-9-24(16-21)22-7-2-1-3-8-22/h1-18,20H,19H2,(H2,34,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIZYQVRKSWIFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CN3C(=CN=N3)C4=CC(=CC=C4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H23ClN8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Function of KB Src 4: A Technical Guide for Researchers

An In-depth Analysis of a Potent and Selective c-Src Inhibitor

KB Src 4 is a highly potent and selective, cell-permeable inhibitor of the non-receptor tyrosine kinase, c-Src.[1][2] This technical guide provides a comprehensive overview of the function of KB Src 4, its mechanism of action, and its application in research and drug development. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Mechanism of Action and Specificity

KB Src 4 exerts its function by directly inhibiting the kinase activity of c-Src, a pivotal signaling molecule implicated in various cellular processes, including proliferation, survival, migration, and angiogenesis.[3] Elevated c-Src activity is frequently observed in various cancers, making it a compelling target for therapeutic intervention.

KB Src 4 exhibits high affinity for c-Src, with a reported inhibition constant (Ki) of 44 nM and a dissociation constant (Kd) of 86 nM.[1][4] A key feature of KB Src 4 is its remarkable selectivity for c-Src over other kinases, including other members of the Src family and the closely related c-Abl kinase.[1] This selectivity is attributed to a unique chemical scaffold that interacts with a specific pocket in the phosphate-binding loop (P-loop) of c-Src, a feature not conserved in other homologous kinases.[5]

Table 1: Inhibitory Activity of KB Src 4 Against Various Kinases

| Kinase | Kd (nM) | Ki (nM) |

| c-Src | 86 [1][4] | 44 [1][4] |

| Lck | 160[1] | - |

| Fgr | 240[1] | - |

| Yes | 720[1] | - |

| Lyn | 3200[1] | - |

| Hck | 4400[1] | - |

| Fyn | >40,000[1] | - |

| c-Abl | No inhibition up to 125 µM[1][4] | - |

Impact on Cellular Signaling

By inhibiting c-Src, KB Src 4 effectively modulates downstream signaling pathways that are critical for tumor progression. c-Src acts as a central node, integrating signals from various upstream receptors, such as receptor tyrosine kinases (RTKs) and integrins, and relaying them to multiple downstream effectors.

Key signaling cascades disrupted by KB Src 4 include:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. c-Src can activate PI3K, leading to the activation of Akt. Inhibition of c-Src by KB Src 4 can therefore suppress this pro-survival signaling.[3][6]

-

Ras/MAPK Pathway: This cascade plays a central role in regulating cell growth, differentiation, and division. c-Src can activate the Ras-MAPK pathway, and its inhibition can lead to decreased cell proliferation.[3][6]

-

FAK/Paxillin Pathway: This pathway is involved in cell adhesion, migration, and invasion. c-Src phosphorylates focal adhesion kinase (FAK) and paxillin, promoting cell motility. KB Src 4 can impede these processes by blocking c-Src activity.[7][3]

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes the expression of genes involved in cell survival and proliferation. c-Src can activate STAT3, and its inhibition can downregulate this pathway.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of KB Src 4.

Continuous Fluorimetric Kinase Inhibition Assay

This assay is used to determine the inhibitory potency (Ki) of compounds against c-Src. The protocol is adapted from the method described in the original publication by Brandvold et al. (2012).

Materials:

-

Recombinant c-Src enzyme

-

Fluorescent peptide substrate (e.g., a peptide with a fluorescent reporter that changes emission upon phosphorylation)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

KB Src 4 (or other test compounds) dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of KB Src 4 in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

-

In a 384-well plate, add the c-Src enzyme and the peptide substrate to each well.

-

Add the diluted KB Src 4 or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a solution of ATP to each well.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence emission over time (e.g., every 30 seconds for 30 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.

-

The initial reaction velocities are determined from the linear portion of the fluorescence versus time curves.

-

The Ki value is calculated by fitting the data to the Morrison equation for tight-binding inhibitors, or by using the Cheng-Prusoff equation if the inhibition is competitive with ATP.

Cell Growth Inhibition Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. This protocol can be used to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) of KB Src 4 in various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HT-29, SK-BR-3, MCF7, MDA-MB-453)[4]

-

Complete cell culture medium

-

KB Src 4

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of KB Src 4 in complete cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing different concentrations of KB Src 4. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The GI₅₀ value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Table 2: Cell Growth Inhibition by KB Src 4 in Various Cancer Cell Lines

| Cell Line | GI₅₀ (µM) |

| HT-29 (Colon Cancer) | 11[4] |

| SK-BR-3 (Breast Cancer) | 12[4] |

| MCF7 (Breast Cancer) | 11[4] |

| MDA-MB-453 (Breast Cancer) | 6.0[4] |

| NIH-3T3 (Fibroblast) | - |

Applications in Drug Development and Research

The high potency and selectivity of KB Src 4 make it a valuable tool for both basic research and preclinical drug development.

-

Target Validation: As a selective probe, KB Src 4 can be used to elucidate the specific roles of c-Src in various biological and pathological processes, thereby validating it as a therapeutic target.

-

Elucidating Signaling Pathways: By specifically inhibiting c-Src, researchers can dissect its contribution to complex signaling networks and identify downstream effectors.

-

Preclinical Cancer Studies: KB Src 4 serves as a lead compound for the development of novel anti-cancer agents. Its efficacy in inhibiting the growth of various cancer cell lines demonstrates the therapeutic potential of targeting c-Src.[1][8]

-

Combination Therapy Studies: Investigating the synergistic effects of KB Src 4 with other anti-cancer drugs can lead to the development of more effective combination therapies.

Conclusion

KB Src 4 is a powerful and selective chemical probe for interrogating the function of c-Src kinase. Its well-defined mechanism of action, coupled with its demonstrated anti-proliferative effects in cancer cells, underscores its importance as a tool for cancer biology research and as a promising scaffold for the development of targeted cancer therapeutics. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for scientists working in this field.

References

- 1. researchhub.com [researchhub.com]

- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Role of c-Src in Carcinogenesis and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. academic.oup.com [academic.oup.com]

- 7. The proto-oncogene c-Src and its downstream signaling pathways are inhibited by the metastasis suppressor, NDRG1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

KB Src 4: A Technical Guide to a Highly Selective c-Src Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of KB Src 4, a potent and highly selective inhibitor of the non-receptor tyrosine kinase c-Src. This document consolidates key quantitative data, details experimental protocols for its evaluation, and visualizes its mechanism of action and relevant signaling pathways.

Introduction to c-Src and the Rationale for Selective Inhibition

The proto-oncogene c-Src is a pivotal non-receptor protein tyrosine kinase that orchestrates a multitude of cellular processes, including proliferation, differentiation, adhesion, and migration. Dysregulation of c-Src activity is a hallmark of various human cancers, where its overexpression and constitutive activation contribute to malignant progression and metastasis. Consequently, c-Src has emerged as a critical target for anti-cancer drug development.

While several multi-kinase inhibitors with activity against c-Src exist, they often suffer from off-target effects, leading to undesirable toxicity and potentially confounding experimental results. For instance, the concurrent inhibition of c-Abl, a kinase structurally related to c-Src, has been shown to promote oncogenic cell growth in certain contexts. This underscores the critical need for highly selective c-Src inhibitors like KB Src 4 to dissect its specific roles in cancer biology and to serve as a foundation for more targeted therapeutic strategies.

Quantitative Data for KB Src 4

The following tables summarize the key quantitative metrics that define the potency and selectivity of KB Src 4.

Table 1: Biochemical Potency of KB Src 4 against c-Src

| Parameter | Value (nM) | Reference(s) |

| Ki | 44 | |

| Kd | 86 |

Table 2: Kinase Selectivity Profile of KB Src 4

| Kinase | Kd (nM) | Fold Selectivity vs. c-Src | Reference(s) |

| c-Src | 86 | 1 | |

| Lck | 160 | >2 | |

| Fgr | 240 | >2 | |

| c-Yes | 720 | 8 | |

| Lyn | 3200 | >40 | |

| Hck | 4400 | >40 | |

| Fyn | >40,000 | >40 | |

| c-Abl | No inhibition up to 125 µM | Not applicable |

Table 3: Cellular Activity of KB Src 4 (GI50 Values)

| Cell Line | Cancer Type | GI50 (µM) | Reference(s) |

| HT-29 | Colon Cancer | 11 | |

| SK-BR-3 | Breast Cancer | 12 | |

| MCF7 | Breast Cancer | 11 | |

| MDA-MB-453 | Breast Cancer | 6.0 | |

| NIH-3T3 | Fibroblast | Not Applicable | |

| 4T1 | Mammary Carcinoma | Significantly inhibits cell growth |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the c-Src signaling cascade, the selective inhibition by KB Src 4, and a typical experimental workflow for its characterization.

Caption: Simplified c-Src signaling pathway.

Caption: Selective inhibition of c-Src by KB Src 4.

Caption: Workflow for evaluating KB Src 4.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific cell lines and laboratory conditions.

c-Src Kinase Inhibition Assay (Determination of Ki)

This assay measures the ability of KB Src 4 to inhibit the enzymatic activity of c-Src. A common method involves a non-isotopic, ELISA-based format.

Materials:

-

Recombinant human c-Src enzyme

-

Tyrosine kinase substrate (e.g., poly[Glu,Tyr]4:1)

-

ATP

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

KB Src 4 stock solution (in DMSO)

-

Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

-

TMB substrate

-

Stop solution (e.g., H2SO4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Plate Coating: Coat a 96-well microplate with the tyrosine kinase substrate and incubate overnight at 4°C. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Inhibitor Preparation: Prepare serial dilutions of KB Src 4 in kinase assay buffer. Include a DMSO-only control.

-

Kinase Reaction: Add the diluted KB Src 4 or control to the wells. Add the recombinant c-Src enzyme to all wells except the background control.

-

Initiation: Start the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Termination: Stop the reaction by washing the plate.

-

Detection: Add the anti-phosphotyrosine-HRP antibody to each well and incubate at room temperature.

-

Signal Development: After washing, add TMB substrate and incubate in the dark.

-

Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of KB Src 4 on cell proliferation and viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest (e.g., HT-29, SK-BR-3)

-

Complete cell culture medium

-

KB Src 4 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: The next day, treat the cells with serial dilutions of KB Src 4. Include a DMSO-only vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours at 37°C. This allows viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

Western Blotting for c-Src Phosphorylation

This technique is used to determine the effect of KB Src 4 on the autophosphorylation of c-Src at Tyr416, a key marker of its activation, and the phosphorylation of its downstream targets.

Materials:

-

Cell line of interest

-

KB Src 4

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-c-Src (Tyr416), anti-total-c-Src, anti-phospho-FAK, anti-total-FAK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Plate cells and allow them to adhere. Treat with various concentrations of KB Src 4 for a specified time. Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and denature by heating. Separate the proteins by SDS-PAGE.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Src) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-c-Src) or a loading control (e.g., anti-β-actin).

Conclusion

KB Src 4 is a valuable research tool for investigating the specific cellular functions of c-Src. Its high potency and, most notably, its exceptional selectivity against other Src family kinases and c-Abl, make it a superior probe compared to less selective inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to utilize KB Src 4 in their studies of c-Src signaling in cancer and other diseases.

The Role of KB Src 4 in Inhibiting Tumor Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proto-oncogene c-Src, a non-receptor tyrosine kinase, is a critical signaling node in numerous cellular processes, including proliferation, survival, migration, and angiogenesis.[1] Its aberrant activation is a hallmark of many human cancers, correlating with advanced malignancy and poor prognosis.[2] Consequently, c-Src has emerged as a promising therapeutic target for anticancer drug development.[1] KB Src 4 is a potent and highly selective inhibitor of c-Src, demonstrating significant antitumor activity in preclinical studies. This technical guide provides an in-depth overview of the role of KB Src 4 in inhibiting tumor growth, focusing on its mechanism of action, experimental validation, and the signaling pathways it modulates.

Data Presentation

Table 1: In Vitro Efficacy of KB Src 4 - Growth Inhibition (GI₅₀)

| Cell Line | Cancer Type | GI₅₀ (µM) |

| HT-29 | Colon Cancer | 11 |

| SK-BR-3 | Breast Cancer | 12 |

| MCF7 | Breast Cancer | 11 |

| MDA-MB-453 | Breast Cancer | 6.0 |

| NIH-3T3 | Fibrosarcoma | Not Specified |

| 4T1 | Mammary Carcinoma | Not Specified, but significant inhibition observed[2][3] |

| HMEC | Normal Mammary Epithelial | 4.3 |

Data sourced from MedchemExpress. It is important to note that MedChemExpress has not independently confirmed the accuracy of these methods, and they are for reference only.

Table 2: Kinase Selectivity Profile of KB Src 4

| Kinase | Type | Kᵢ (nM) | KᏧ (nM) | Selectivity vs. c-Src (based on KᏧ) |

| c-Src | Src Family Kinase | 44 | 86 | 1x |

| Lck | Src Family Kinase | - | 160 | >2x |

| Fgr | Src Family Kinase | - | 240 | >2x |

| c-Yes | Src Family Kinase | - | 720 | 8x |

| Lyn | Src Family Kinase | - | 3200 | >40x |

| Hck | Src Family Kinase | - | 4400 | >40x |

| Fyn | Src Family Kinase | - | >40000 | >40x |

| c-Abl | Abl Family Kinase | No inhibition up to 125 µM | - | - |

Data compiled from multiple sources.[2][3]

Signaling Pathways Modulated by KB Src 4

As a selective c-Src inhibitor, KB Src 4 is expected to disrupt the downstream signaling cascades that are aberrantly activated by c-Src in cancer cells. These pathways are crucial for tumor progression and metastasis.

Experimental Protocols

In Vitro Kinase Assay for c-Src Inhibition

This protocol is designed to determine the direct inhibitory effect of KB Src 4 on c-Src kinase activity.

Materials:

-

Recombinant human c-Src enzyme

-

Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

KB Src 4 (various concentrations)

-

ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for luminescence-based assays)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM Na₃VO₄, 5 mM β-glycerophosphate, 2 mM DTT)

-

96-well plates

-

Phosphocellulose paper or luminescence plate reader

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, c-Src enzyme, and the peptide substrate in a 96-well plate.

-

Add varying concentrations of KB Src 4 or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding EDTA or a stop reagent).

-

Quantify the phosphorylation of the substrate. For radiolabeled assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure radioactivity using a scintillation counter. For luminescence-based assays (e.g., ADP-Glo™), measure the luminescence which correlates with the amount of ADP produced.

-

Calculate the percentage of inhibition for each concentration of KB Src 4 and determine the IC₅₀ value.

Cell Viability Assay (WST-1 Assay)

This protocol measures the effect of KB Src 4 on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., HT-29, SK-BR-3, MCF7, MDA-MB-453)

-

Complete cell culture medium

-

KB Src 4 (various concentrations)

-

WST-1 reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of KB Src 4 or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

-

Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Gently shake the plate to ensure a homogenous distribution of the formazan product.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ value.

Western Blotting for Phospho-Src and Downstream Targets

This protocol is used to assess the effect of KB Src 4 on the phosphorylation status of c-Src and its downstream signaling proteins.

Materials:

-

Cancer cell lines

-

KB Src 4

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-total-Src, anti-phospho-AKT, anti-total-AKT, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-ERK, anti-total-ERK, anti-phospho-FAK, anti-total-FAK)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

Procedure:

-

Culture cancer cells and treat with KB Src 4 or DMSO for a specified time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of KB Src 4 using a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude)

-

4T1 mammary carcinoma cells

-

KB Src 4

-

Vehicle solution for drug administration

-

Matrigel (optional)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject 4T1 cells (suspended in PBS or a mixture with Matrigel) into the flank or mammary fat pad of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer KB Src 4 (at a predetermined dose and schedule) or the vehicle to the respective groups.

-

Measure the tumor volume using calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

-

Plot the tumor growth curves and calculate the tumor growth inhibition (TGI).

Experimental and Logical Workflows

Conclusion

KB Src 4 is a potent and selective c-Src inhibitor with demonstrated anti-proliferative activity against a range of cancer cell lines. Its mechanism of action is centered on the direct inhibition of c-Src kinase activity, which in turn is expected to disrupt multiple downstream signaling pathways critical for tumor growth and survival, including the PI3K/AKT, RAS/MAPK, JAK/STAT, and FAK/Paxillin pathways. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of KB Src 4's antitumor effects, from initial in vitro characterization to in vivo efficacy studies. Further investigation into the specific downstream effects of KB Src 4 in various cancer contexts and comprehensive in vivo studies will be crucial in fully elucidating its therapeutic potential and advancing its development as a targeted anticancer agent.

References

The Selective c-Src Inhibitor KB Src 4: A Technical Overview of its Effects on Src Family Kinases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of KB Src 4, a potent and selective inhibitor of the c-Src tyrosine kinase. We will explore its inhibitory profile against the broader Src family kinases (SFKs), detail the experimental methodologies used to characterize its activity, and visualize its position within key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating SFK-mediated signaling and for professionals involved in the development of targeted kinase inhibitors.

Data Presentation: Inhibitory Profile of KB Src 4

KB Src 4 demonstrates high potency for c-Src and selectivity across the Src family kinases. The following table summarizes the quantitative data regarding the inhibitory and binding affinities of KB Src 4 against various SFKs. This selectivity is crucial for minimizing off-target effects and for dissecting the specific roles of individual SFKs in cellular processes.

| Kinase | Inhibition Constant (Kᵢ) | Dissociation Constant (Kᵈ) |

| c-Src | 44 nM[1][2][3][4][5][6][7][8] | 86 nM[1][2][3][4][5][6][7][8] |

| Lck | Not Reported | 160 nM[1][2][3][4][7][8] |

| Fgr | Not Reported | 240 nM[1][2][3][4][7][8] |

| Yes | Not Reported | 720 nM[1][2][3][4][7][8] |

| Lyn | Not Reported | 3200 nM[1][2][3][4][7][8] |

| Hck | Not Reported | 4400 nM[1][2][3][4][7][8] |

| Fyn | Not Reported | >40,000 nM[1][2][3][4][7][8] |

Note: A lower Kᵢ or Kᵈ value indicates a higher binding affinity and more potent inhibition. The data clearly shows that KB Src 4 is most potent against c-Src, with significantly higher Kᵈ values for other Src family members, indicating greater selectivity.

Experimental Protocols

The characterization of KB Src 4's inhibitory activity relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (Continuous Fluorimetric Assay)

This assay quantitatively measures the enzymatic activity of a purified kinase in the presence of an inhibitor. The protocol described is a continuous, fluorimetric assay that monitors the phosphorylation of a peptide substrate in real-time.

Principle: The phosphorylation of a specific, self-reporting peptide substrate by the kinase results in an increase in fluorescence intensity. The rate of this increase is proportional to the kinase activity.

Materials:

-

Purified recombinant Src family kinase (e.g., c-Src)

-

KB Src 4 (or other test inhibitors) dissolved in DMSO

-

Fluorescent peptide substrate

-

ATP (Adenosine triphosphate)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well, low-volume, black microplates

-

Fluorescence plate reader with excitation at ~340-360 nm and emission at ~485-495 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 2X working solution of the kinase in assay buffer.

-

Prepare a series of 2X dilutions of KB Src 4 in assay buffer containing 2% DMSO.

-

Prepare a 2X working solution of the peptide substrate and ATP in assay buffer. A final concentration of 100 µM ATP and 45 µM substrate peptide is a common starting point.[1]

-

-

Assay Plate Setup:

-

Add 5 µL of the 2X KB Src 4 dilutions to the appropriate wells of the 384-well plate.

-

For positive control (no inhibition), add 5 µL of assay buffer with 2% DMSO.

-

For negative control (background fluorescence), add 5 µL of assay buffer with 2% DMSO.

-

-

Enzyme Addition:

-

Add 5 µL of the 2X kinase solution to all wells except the negative control wells. To the negative control wells, add 5 µL of assay buffer.

-

-

Reaction Initiation:

-

Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 30°C).

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

-

Normalize the rates of the inhibitor-treated wells to the rate of the positive control (100% activity).

-

Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The Kᵢ can then be calculated from the IC₅₀ using the Cheng-Prusoff equation, taking into account the ATP concentration and the Kₘ of the enzyme for ATP.

-

Cellular c-Src Autophosphorylation Assay (Sandwich ELISA)

This assay measures the level of c-Src autophosphorylation at tyrosine 416 (Tyr416) in a cellular context, providing an indication of the inhibitor's ability to penetrate cells and engage its target.

Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to capture total c-Src from cell lysates and then detect the phosphorylated form using a specific antibody against phospho-Tyr416.

Materials:

-

Cell line of interest (e.g., a cancer cell line with active Src signaling)

-

KB Src 4

-

Cell culture medium and supplements

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

96-well ELISA plates pre-coated with a capture antibody against total c-Src

-

Detection antibody: a monoclonal antibody specific for phospho-Src (Tyr416)

-

HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2 N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well culture plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of KB Src 4 (and a vehicle control, e.g., 0.1% DMSO) for a predetermined time (e.g., 2 hours).

-

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells with ice-cold PBS.

-

Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 10-15 minutes.

-

Centrifuge the plate to pellet cell debris and collect the supernatant (cell lysate).

-

-

ELISA:

-

Add the cell lysates to the wells of the c-Src capture plate and incubate for 2 hours at room temperature or overnight at 4°C.

-

Wash the wells three times with wash buffer.

-

Add the phospho-Src (Tyr416) detection antibody diluted in blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Wash the wells three times with wash buffer.

-

Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

-

Wash the wells five times with wash buffer.

-

-

Signal Detection:

-

Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.

-

Stop the reaction by adding the stop solution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Subtract the background absorbance (wells with no lysate).

-

Normalize the absorbance values of the KB Src 4-treated samples to the vehicle-treated control.

-

Plot the normalized phospho-Src levels against the inhibitor concentration to determine the cellular IC₅₀.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving Src family kinases and a conceptual workflow for inhibitor screening.

Caption: Overview of major signaling pathways downstream of c-Src.

Caption: Experimental workflow for characterizing a kinase inhibitor.

Core Signaling Pathways and the Role of KB Src 4

Src family kinases are critical nodes in a multitude of signaling pathways that regulate fundamental cellular processes, including proliferation, survival, migration, and angiogenesis.[9][10][11][12][13] Dysregulation of Src signaling is a common feature in many human cancers, making it a prime target for therapeutic intervention.[12][13]

1. Receptor Tyrosine Kinase (RTK) Signaling: Src is a key downstream effector of various RTKs, such as the Epidermal Growth Factor Receptor (EGFR).[13][14] Upon ligand binding and RTK activation, Src is recruited to the receptor complex and becomes activated. Activated Src, in turn, phosphorylates downstream substrates, amplifying and diversifying the signal to pathways like the Ras-MAPK and PI3K-Akt cascades, which promote cell proliferation and survival.[9][13] By inhibiting Src, KB Src 4 can effectively attenuate these downstream oncogenic signals originating from RTKs.

2. Integrin and Focal Adhesion Signaling: Src plays a pivotal role in integrin-mediated signaling and the regulation of cell adhesion, spreading, and migration.[13] Integrin engagement with the extracellular matrix leads to the recruitment and activation of Focal Adhesion Kinase (FAK).[8][13][15] Src and FAK form a dual-kinase complex, leading to the phosphorylation of numerous focal adhesion proteins, such as paxillin and p130Cas.[6][8][13][15] This signaling cascade is essential for the dynamic remodeling of the actin cytoskeleton required for cell motility. KB Src 4, by targeting Src, can disrupt the FAK-Src complex and inhibit the downstream signaling events that drive cancer cell invasion and metastasis.[12][16][17]

3. G-Protein Coupled Receptor (GPCR) Signaling: Src can also be activated downstream of GPCRs, contributing to their diverse signaling outputs.[9][13] This "transactivation" of Src by GPCRs can lead to the activation of pathways typically associated with RTKs, demonstrating significant crosstalk between these major signaling networks.

The potent and selective inhibition of c-Src by KB Src 4 makes it a valuable tool for dissecting the intricate roles of this kinase in both normal physiology and disease. Its ability to disrupt key oncogenic signaling pathways highlights its potential as a therapeutic agent in cancers where Src activity is elevated. Further research utilizing KB Src 4 will undoubtedly continue to unravel the complexities of Src family kinase signaling.

References

- 1. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PathScan® Phospho-Src (Tyr416) Sandwich ELISA Kit (#7953) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]

- 3. Sandwich ELISA protocol | Abcam [abcam.com]

- 4. Kinase activity assays Src and CK2 [protocols.io]

- 5. Inhibition of Src Kinase Blocks High Glucose–Induced EGFR Transactivation and Collagen Synthesis in Mesangial Cells and Prevents Diabetic Nephropathy in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. molbiolcell.org [molbiolcell.org]

- 7. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The dual kinase complex FAK-Src as a promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assayquant.com [assayquant.com]

- 11. promega.com [promega.com]

- 12. Novel roles of Src in cancer cell epithelial-to-mesenchymal transition, vascular permeability, microinvasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. c-Src and EGFR Inhibition in Molecular Cancer Therapy: What Else Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 16. The role of Src family kinases in growth and migration of glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. oncotarget.com [oncotarget.com]

Unveiling the Molecular Interactions of KB Src 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular targets of KB Src 4, a potent and highly selective inhibitor of the c-Src tyrosine kinase. The document outlines its binding affinities, cellular effects, the signaling pathways it modulates, and the detailed experimental protocols used for its characterization.

Quantitative Molecular Target Profile of KB Src 4

KB Src 4 was developed as a highly selective inhibitor for c-Src, a non-receptor tyrosine kinase frequently overexpressed in various cancers and implicated in tumor progression, metastasis, and angiogenesis.[1] Its selectivity is a key attribute, as off-target effects, particularly on kinases like c-Abl, can lead to unintended cellular responses.[2] The following tables summarize the quantitative data regarding the inhibitory activity and binding affinity of KB Src 4.

Table 1: Kinase Inhibition & Binding Affinity

This table details the specific inhibitory constants (Ki) and dissociation constants (Kd) of KB Src 4 against a panel of Src family kinases. The data highlights its high affinity for c-Src and its selectivity over other family members.

| Kinase Target | Ki (nM) | Kd (nM) | Data Source(s) |

| c-Src | 44 | 86 | ,[2],[3],[4] |

| Lck | - | 160 | ,[2],[3],[4] |

| Fgr | - | 240 | ,[2],[3],[4] |

| c-Yes | - | 720 | ,[2],[3],[4] |

| Lyn | - | 3200 | ,[2],[3],[4] |

| Hck | - | 4400 | ,[2],[3],[4] |

| Fyn | - | >40,000 | ,[2],[3],[4] |

| c-Abl | No inhibition up to 125 µM | - | ,[2],[3],[4] |

Table 2: Cellular Growth Inhibition

This table presents the half-maximal growth inhibition (GI₅₀) concentrations of KB Src 4 in various cancer cell lines, demonstrating its efficacy in a cellular context.

| Cell Line | Cancer Type | GI₅₀ (µM) | Data Source(s) |

| HT-29 | Colon Carcinoma | 11 | ,[1] |

| SK-BR-3 | Breast Adenocarcinoma | 12 | ,[1] |

| MCF7 | Breast Adenocarcinoma | 11 | ,[1] |

| MDA-MB-453 | Breast Carcinoma | 6.0 | ,[1] |

| 4T1 | Mammary Carcinoma | - (Significant Inhibition) | [2],[3],[4] |

Key Experimental Protocols

The characterization of KB Src 4 involves a series of robust biochemical and cell-based assays. Below are detailed methodologies for the key experiments cited.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol determines the direct inhibitory effect of KB Src 4 on c-Src kinase activity by measuring ATP consumption.

-

Reagent Preparation : Dilute recombinant human c-Src enzyme, a specific polypeptide substrate (e.g., Poly-(Glu,Tyr 4:1)), ATP, and KB Src 4 (or other test compounds) in a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl₂).[5]

-

Reaction Setup : In a 96-well or 384-well opaque plate, add 1 µL of the test compound at various concentrations.[6]

-

Enzyme Addition : Add the diluted c-Src enzyme to all wells except the "no enzyme" background controls.

-

Reaction Initiation : Start the kinase reaction by adding a mixture containing the substrate and ATP (final concentration ~100 µM). The total reaction volume is typically 50 µL.[5]

-

Incubation : Incubate the plate for 60 minutes at room temperature, protected from light.[5]

-

Signal Generation : Terminate the reaction and measure remaining ATP by adding 50 µL of a luciferase-based reagent (e.g., Kinase-Glo® Max). This reagent lyses the components and generates a luminescent signal from the remaining ATP.[5]

-

Measurement : After a 15-minute stabilization period, measure luminescence using a microplate reader.[5] A decrease in luminescence compared to the vehicle control indicates kinase activity (ATP consumption), and a reversal of this decrease by the test compound indicates inhibition.

Cellular Phosphorylation Assay (Western Blot)

This method assesses the ability of KB Src 4 to inhibit c-Src activity within intact cells by measuring the phosphorylation state of downstream target proteins.

-

Cell Culture and Treatment : Culture cells (e.g., SK-BR-3) to 70-80% confluency. Treat the cells with various concentrations of KB Src 4 or a vehicle control (e.g., DMSO) for a specified duration. If necessary, stimulate a signaling pathway with a growth factor (e.g., EGF) to induce Src phosphorylation.[1]

-

Cell Lysis : Wash cells with ice-cold PBS and lyse them in a RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[2] Keep samples on ice at all times.[2]

-

Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

Sample Preparation : To an aliquot of lysate, add an equal volume of 2x SDS-PAGE sample buffer containing a reducing agent (e.g., DTT). Denature the proteins by heating at 95°C for 5 minutes.[2]

-

Gel Electrophoresis : Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate them by electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.

-

Blocking : Block the membrane for 1 hour at room temperature with 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.[2]

-

Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of a c-Src substrate (e.g., Phospho-Src Tyr419).

-

Washing and Secondary Antibody : Wash the membrane three times with TBST. Then, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

-

Detection : After further washes, apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity to determine the relative change in protein phosphorylation.

3D Spheroid Cell Viability Assay

This assay measures the effect of KB Src 4 on the viability of cells grown in a more physiologically relevant 3D culture model.

-

Spheroid Formation : Seed cancer cells (e.g., 4T1) in a 96-well ultra-low attachment, u-bottom plate to promote the formation of a single spheroid in each well. Allow cells to aggregate and grow for 3-4 days.[7]

-

Compound Treatment : Treat the established spheroids with a dilution series of KB Src 4 or a vehicle control. Incubate for a period of 48-72 hours.[1][7]

-

Assay Procedure (ATP-Based) :

-

Equilibrate the plate to room temperature for approximately 30 minutes.[7]

-

Add a volume of a 3D-specific cell viability reagent (e.g., CellTiter-Glo® 3D) equal to the volume of culture medium in each well. This reagent contains a detergent for efficient cell lysis and luciferase/luciferin to quantify ATP.[7][8]

-

Mix the contents on an orbital shaker for 5-20 minutes to induce cell lysis.[7][9]

-

Allow the plate to incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[7]

-

-

Data Acquisition : Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ATP and thus the number of viable cells in the spheroid.

Kinome-Wide Selectivity Profiling (KINOMEscan™)

This is a competition binding assay used to determine the selectivity of a compound against a large panel of kinases.

-

Assay Principle : The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The kinases are tagged with DNA, allowing for quantification via qPCR.[10][11]

-

Procedure :

-

Kinases from a large panel (e.g., >450 kinases) are individually tested.[10]

-

Each DNA-tagged kinase is incubated with the immobilized ligand beads and the test compound (KB Src 4) at a fixed concentration (e.g., 10 µM).[10]

-

If KB Src 4 binds to the kinase, it prevents the kinase from binding to the immobilized ligand.

-

The amount of kinase bound to the beads is measured by quantifying the attached DNA tag using qPCR.

-

-

Data Analysis : The results are reported as "percent of control," where the control is the amount of kinase bound in the presence of DMSO only. A lower percentage indicates stronger binding and inhibition by the test compound. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.[11]

Visualization of Pathways and Workflows

c-Src Signaling Pathway and Inhibition by KB Src 4

c-Src is a central node in numerous signaling pathways that control cell proliferation, survival, and migration. It is activated by various upstream signals, including receptor tyrosine kinases (RTKs) and integrins. Once active, c-Src phosphorylates a multitude of downstream substrates.[12] KB Src 4 acts by binding to the ATP-binding pocket of the c-Src kinase domain, preventing the phosphorylation of these substrates and blocking downstream signal propagation.

Caption: Inhibition of the c-Src signaling cascade by KB Src 4.

Experimental Workflow for Inhibitor Characterization

The process of identifying and characterizing a selective kinase inhibitor like KB Src 4 follows a logical progression from broad screening to detailed cellular analysis.

Caption: Workflow for the identification of selective kinase inhibitors.

References

- 1. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 2. researchgate.net [researchgate.net]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinase activity assays Src and CK2 [protocols.io]

- 6. promega.com [promega.com]

- 7. promega.com [promega.com]

- 8. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.com]

- 9. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 4.6. KINOMEscan [bio-protocol.org]

- 11. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]

- 12. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing KB Src 4 for Lung Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src family kinases (SFKs) are non-receptor tyrosine kinases that play a pivotal role in the regulation of various cellular processes, including proliferation, survival, migration, and invasion.[1] Aberrant Src signaling is frequently observed in non-small cell lung cancer (NSCLC) and is associated with tumor progression, metastasis, and resistance to therapy.[2][3] Consequently, targeting Src has emerged as a promising therapeutic strategy for lung cancer.[4][5]

KB Src 4 is a potent and selective inhibitor of c-Src, a key member of the SFKs. This document provides detailed application notes and protocols for utilizing KB Src 4 in the study of lung cancer cell lines. The methodologies outlined below are based on established protocols for other well-characterized Src inhibitors, such as Dasatinib, Saracatinib, and Bosutinib, and can be adapted for use with KB Src 4.

Data Presentation: Efficacy of Src Inhibitors in Lung Cancer Cell Lines

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various Src inhibitors in different lung cancer cell lines, providing a comparative overview of their anti-proliferative activity.

Table 1: IC50 Values of Dasatinib in Lung Cancer Cell Lines

| Cell Line | IC50 (µM) | Incubation Time (h) | Assay Method |

| NCI-H1975 | 0.95 | 72 | MTT |

| NCI-H1650 | 3.64 | 72 | MTT |

| H1975 | 0.029 | 120 | Alamar Blue |

| H1975 | 0.050 | 120 | Nuclei count |

Data compiled from multiple sources.[6][7]

Table 2: IC50 Values of Saracatinib in Lung Cancer Cell Lines

| Cell Line | IC50 (µM) |

| A549 | 0.14 (migration) |

| NCI-H1648 | 0.319 |

| NCI-H1436 | 0.988 |

Data compiled from multiple sources.[8][9]

Table 3: IC50 Values of Bosutinib in NSCLC Cell Lines

| Cell Line Type | IC50 Range (µM) |

| KRAS mutant & wild type | 1 - 5 |

Data compiled from a study on a panel of NSCLC lines.[10]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of KB Src 4 on lung cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of KB Src 4 on the proliferation and viability of lung cancer cells.

Materials:

-

Lung cancer cell lines (e.g., A549, NCI-H1975, NCI-H1650)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

KB Src 4 (or other Src inhibitors)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed lung cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.

-

Prepare serial dilutions of KB Src 4 in culture medium.

-

Remove the medium from the wells and add 100 µL of the prepared KB Src 4 dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis of Src Phosphorylation

This protocol is used to assess the inhibitory effect of KB Src 4 on Src activation by measuring the phosphorylation of Src at tyrosine 416 (p-Src Y416).

Materials:

-

Lung cancer cell lines

-

KB Src 4

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-Src (Y416), anti-total Src, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of KB Src 4 for a specified time (e.g., 2, 6, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay kit.

-

Denature the protein samples by boiling with Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Src) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with anti-total Src and loading control antibodies.

Cell Invasion Assay (Boyden Chamber Assay)

This protocol is used to evaluate the effect of KB Src 4 on the invasive potential of lung cancer cells.

Materials:

-

Lung cancer cell lines

-

KB Src 4

-

Boyden chamber inserts (8 µm pore size)

-

Matrigel

-

Serum-free medium

-

Complete medium (with FBS as a chemoattractant)

-

Cotton swabs

-

Methanol

-

Crystal violet staining solution

Procedure:

-

Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

-

Harvest lung cancer cells and resuspend them in serum-free medium containing different concentrations of KB Src 4.

-

Add 1 x 10^5 cells to the upper chamber of the insert.

-

Fill the lower chamber with complete medium containing FBS as a chemoattractant.

-

Incubate the chambers for 24-48 hours at 37°C.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet solution.

-

Count the number of stained cells in several random fields under a microscope.

-

Quantify the results and compare the invasive potential between different treatment groups.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]

- 2. Src Promotes Metastasis of Human Non-Small Cell Lung Cancer Cells through Fn14-Mediated NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. SRC family kinase (SFK) inhibitor dasatinib improves the antitumor activity of anti-PD-1 in NSCLC models by inhibiting Treg cell conversion and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Phase I Study of the Non-Receptor Kinase Inhibitor Bosutinib in Combination with Pemetrexed in Patients with Selected Metastatic Solid Tumors [mdpi.com]

- 6. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Drug: Saracatinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Preclinical Evaluation of KB-Src-Inhibitor-4 for Colon Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src family kinases (SFKs) are non-receptor tyrosine kinases that are frequently overexpressed and activated in colorectal cancer (CRC), playing a pivotal role in tumor progression, metastasis, and chemoresistance.[1][2][3] Elevated Src expression is correlated with poor prognosis in CRC patients.[1][3] This central role of Src makes it a compelling therapeutic target. KB-Src-Inhibitor-4 is a novel, potent, and selective small molecule inhibitor of Src kinase. These application notes provide detailed protocols for the preclinical evaluation of KB-Src-Inhibitor-4 in colon cancer models, based on established methodologies for Src inhibitors.

Mechanism of Action

Src kinase is a critical node in multiple signaling pathways that drive cancer cell proliferation, survival, invasion, and angiogenesis.[2][3] Upon activation by various upstream signals, such as receptor tyrosine kinases (e.g., EGFR, c-MET), Src phosphorylates a multitude of downstream substrates.[1] This leads to the activation of key oncogenic pathways including the RAS/MAPK and PI3K/Akt pathways, promoting cell cycle progression and survival.[1][4] Src also modulates cell adhesion and migration through phosphorylation of focal adhesion kinase (FAK) and paxillin, and promotes epithelial-to-mesenchymal transition (EMT) by regulating E-cadherin/β-catenin adhesion complexes.[1][5] KB-Src-Inhibitor-4 is designed to competitively bind to the ATP-binding pocket of Src, inhibiting its kinase activity and thereby blocking these downstream oncogenic signals.

Caption: Src signaling pathways in colon cancer and the inhibitory action of KB-Src-Inhibitor-4.

Data Presentation

The following tables summarize representative quantitative data from preclinical studies of various Src inhibitors in colon cancer models, which can be used as a benchmark for evaluating KB-Src-Inhibitor-4.

Table 1: In Vitro Activity of Src Inhibitors in Human Colon Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| SKI-606 | HT29 | Src Autophosphorylation | ~0.25 | [6] |

| AZD0530 | Various | Cell Proliferation (MTS) | 0.2 - 0.7 | [5] |

| Dasatinib | HCT116 | Cell Viability (MTT) | Not specified, used in combination | [7][8] |

Table 2: In Vivo Efficacy of Src Inhibitors in Colon Cancer Xenograft Models

| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| SKI-606 | HT29 Xenograft | 150 mg/kg, p.o., q.d. | Significant inhibition | [6] |

| SKI-606 | Colo205 Xenograft | 75 mg/kg, p.o., b.i.d. | Significant inhibition | [6] |

| SKI-606 | HCT116 Xenograft | 100 mg/kg, p.o., b.i.d. | Significant inhibition | [6] |

| SKI-606 | DLD1 Xenograft | 100 mg/kg, p.o., b.i.d. | Significant inhibition | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Protocols

1. Cell Lines and Culture

-

Cell Lines: A panel of human colorectal cancer cell lines should be used, including HT29, HCT116, Colo205, and DLD-1.[6][9] These lines represent different genetic backgrounds of CRC.

-

Culture Conditions: Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

2. Cell Proliferation Assay (MTS/MTT Assay)

-

Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of KB-Src-Inhibitor-4 (e.g., 0.01 to 10 µM) for 72 hours.

-

Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

3. Western Blot Analysis for Target Engagement

-

Treat colon cancer cells with varying concentrations of KB-Src-Inhibitor-4 for a specified time (e.g., 2-24 hours).

-

Lyse the cells and quantify protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-Src (Tyr419), total Src, phospho-FAK, total FAK, and a loading control (e.g., GAPDH or β-actin).

-

Incubate with HRP-conjugated secondary antibodies and detect signals using an enhanced chemiluminescence (ECL) system. A reduction in the phosphorylation of Src and its substrates will indicate target engagement.[6]

4. Cell Migration and Invasion Assays (Transwell Assay)

-

For migration assays, coat the inserts of 24-well Transwell plates (8 µm pore size) with fibronectin. For invasion assays, coat with Matrigel.

-

Plate serum-starved cells in the upper chamber in serum-free media containing KB-Src-Inhibitor-4.

-

Add media with 10% FBS as a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-migrated/invaded cells from the top of the insert.

-

Fix and stain the cells that have migrated/invaded to the bottom of the membrane.

-

Count the stained cells under a microscope.

In Vivo Protocol

1. Animal Models

-

Animals: Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice), 6-8 weeks old.

-

Tumor Implantation: Subcutaneously inject 2-5 x 10^6 colon cancer cells (e.g., HT29, Colo205) into the flank of each mouse.[6][9]

2. Xenograft Tumor Growth Study

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice/group).

-

Administer KB-Src-Inhibitor-4 orally (p.o.) or via intraperitoneal (i.p.) injection at various doses (e.g., 50, 100, 150 mg/kg) once or twice daily (q.d. or b.i.d.). The control group should receive the vehicle.[6]

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Continue treatment for a predefined period (e.g., 21 days).[6]

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

3. Pharmacodynamic (PD) Analysis

-

At the end of the in vivo study, or in a separate satellite group, collect tumors at various time points after the final dose of KB-Src-Inhibitor-4.

-

Prepare tumor lysates and perform Western blot analysis as described in the in vitro protocol to assess the inhibition of Src phosphorylation in the tumor tissue.[6]

References

- 1. Regulation of Src Family Kinases during Colorectal Cancer Development and Its Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting Src and Epidermal Growth Factor Receptor in Colorectal Cancer: Rationale and Progress Into the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Combining MEK and SRC inhibitors for treatment of colorectal cancer demonstrate increased efficacy in vitro but not in vivo | PLOS One [journals.plos.org]

- 8. "Combining MEK and SRC Inhibitors for Treatment of Colorectal Cancer De" by Fan Fan, Susmita Ghosh et al. [digitalcommons.library.tmc.edu]

- 9. altogenlabs.com [altogenlabs.com]

Application Notes and Protocols for KB Src 4, a Potent and Selective c-Src Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of KB Src 4, a highly potent and selective cell-permeable inhibitor of the c-Src tyrosine kinase. This document is intended to guide researchers in the effective use of KB Src 4 in various experimental settings to investigate c-Src signaling pathways and their role in cellular processes, particularly in the context of cancer biology and drug development.

Chemical and Physical Properties

KB Src 4 is a small molecule inhibitor with the following properties:

| Property | Value | Reference |

| Molecular Weight | 555.03 g/mol | |

| Chemical Formula | C₃₂H₂₃ClN₈ | |

| CAS Number | 1380088-03-8 | |

| Purity | ≥98% | |

| Appearance | Solid powder | [1] |

| Storage | Store at +4°C for short term, -20°C for long term.[1] |

Solubility and Stock Solution Preparation

KB Src 4 is readily soluble in dimethyl sulfoxide (DMSO).[1]

| Solvent | Maximum Solubility | Reference |

| DMSO | 20 mM |

Protocol for Preparing a 10 mM Stock Solution:

-

Materials:

-

KB Src 4 powder

-

Anhydrous DMSO

-

Sterile, light-protected microcentrifuge tubes

-

-

Procedure:

-

Allow the vial of KB Src 4 to equilibrate to room temperature before opening.

-

To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of KB Src 4. For example, to a 1 mg vial of KB Src 4 (MW = 555.03 g/mol ), add 180.17 µL of DMSO.

-

Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C and sonication can aid in dissolution.[2]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C in a light-protected container. For long-term storage, -80°C is recommended.[2]

-

Note: Always use the batch-specific molecular weight provided on the product vial for precise calculations.

Biological Activity

KB Src 4 is a potent inhibitor of c-Src kinase with high selectivity over other kinases.

| Parameter | Value | Reference |

| c-Src Kᵢ | 44 nM | [2][3] |

| c-Src KᏧ | 86 nM | [3] |

| c-Abl Inhibition | No inhibition up to 125 µM | [2][3] |

Selectivity Profile (KᏧ values): [2][3]

| Kinase | KᏧ (nM) |

| c-Src | 86 |

| Lck | 160 |

| Fgr | 240 |

| Yes | 720 |

| Lyn | 3200 |

| Hck | 4400 |

| Fyn | >40,000 |

Cell Growth Inhibition (GI₅₀ values): [3]

| Cell Line | Cancer Type | GI₅₀ (µM) |

| HT-29 | Colon Cancer | 11 |

| SK-BR-3 | Breast Cancer | 12 |

| MCF7 | Breast Cancer | 11 |

| MDA-MB-453 | Breast Cancer | 6.0 |

| NIH-3T3 | Fibroblast | Not Applicable |

Experimental Protocols

The following are detailed protocols for key experiments to assess the activity of KB Src 4.

In Vitro Src Kinase Activity Assay (Non-Radioactive ELISA-based)

This protocol provides a method to determine the inhibitory effect of KB Src 4 on c-Src kinase activity.

Workflow for In Vitro Src Kinase Assay:

Caption: Workflow for a non-radioactive Src kinase inhibition assay.

Materials:

-

Recombinant active c-Src enzyme

-

Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

KB Src 4

-

Kinase assay buffer

-

ATP solution

-

Anti-phosphotyrosine antibody conjugated to HRP

-

TMB or other HRP substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

96-well microplate

Procedure:

-

Prepare Reagents:

-

Prepare a series of dilutions of KB Src 4 in kinase assay buffer.

-

Dilute the c-Src enzyme and substrate in kinase assay buffer to the desired concentrations.

-

-

Kinase Reaction:

-

Add 25 µL of the diluted KB Src 4 to the wells of a 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add 25 µL of the diluted c-Src enzyme to each well.

-

Add 25 µL of the substrate to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding 25 µL of ATP solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Detection:

-

Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add 100 µL of the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate at room temperature for 1 hour.

-

Wash the wells three times with wash buffer.

-

Add 100 µL of TMB substrate and incubate in the dark until color develops.

-

Stop the reaction by adding 50 µL of stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (no-enzyme control) from all readings.

-

Calculate the percentage of inhibition for each concentration of KB Src 4 relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of KB Src 4 on the viability and proliferation of adherent cancer cells.[4][5]

Workflow for MTT Cell Viability Assay:

Caption: Workflow for assessing cell viability using the MTT assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

KB Src 4

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of KB Src 4 in complete medium.

-

Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of KB Src 4. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of the 5 mg/mL MTT solution to each well.[4]

-

Incubate the plate at 37°C for 3-4 hours, or until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

-

Mix thoroughly by pipetting up and down.

-

Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the GI₅₀ value by plotting the percentage of viability against the log of the inhibitor concentration.

-

Western Blot Analysis of Src Phosphorylation